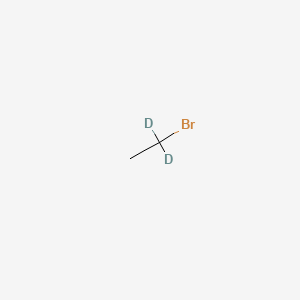

Bromoethane-1,1-d2

Description

Contextualization of Deuterated Halogenoalkanes in Modern Organic Chemistry

Deuterated halogenoalkanes, a class of compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), have become indispensable in modern organic chemistry. physicsandmathstutor.com These isotopically labeled molecules serve as powerful probes for elucidating reaction mechanisms. numberanalytics.com The difference in mass between hydrogen and deuterium leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction can change upon isotopic substitution. github.io This effect provides crucial information about the bond-breaking and bond-forming steps in a reaction's transition state. github.io Furthermore, deuterated solvents are widely used in nuclear magnetic resonance (NMR) spectroscopy to avoid interference from solvent protons, allowing for clearer analysis of the compound of interest. sparkl.mesenecalearning.com

Significance of Site-Specific Isotopic Labeling in Mechanistic Studies

The ability to label a molecule with isotopes at a specific site is a powerful technique for unraveling reaction mechanisms. numberanalytics.comslideshare.net This site-specific labeling allows researchers to track the fate of particular atoms throughout a chemical transformation. numberanalytics.com By observing whether bonds to the isotopically labeled atom are broken or formed in the rate-determining step, chemists can deduce the sequence of events in a reaction pathway. github.io This approach is particularly valuable for distinguishing between different possible mechanisms, such as concerted versus stepwise pathways.

Overview of Bromoethane-1,1-d2 as a Model Compound for Isotope Effects

This compound serves as an excellent model compound for studying kinetic isotope effects. The deuterium atoms are located on the carbon atom bonded to the bromine, a common site for nucleophilic attack and elimination reactions. The presence of deuterium at this specific position allows for the investigation of both primary and secondary kinetic isotope effects, providing detailed information about the transition state structure. github.io For instance, in a study on a biomimetic cross-coupling reaction, the use of this compound demonstrated the absence of isomerization, supporting an S_H2 mechanism for C-C bond formation. princeton.edu

Scope and Objectives of Academic Inquiry into this compound

Academic research involving this compound primarily focuses on its application in mechanistic studies of substitution and elimination reactions. Key objectives include determining the nature of transition states, distinguishing between competing reaction pathways, and quantifying the magnitude of kinetic isotope effects. cdnsciencepub.com For example, studies have utilized this compound to resolve ambiguities in the mechanisms of elimination reactions by analyzing the resulting kinetic isotope effects. The compound's deuterated nature also makes it a useful reagent in organic synthesis for tracking reaction pathways through isotopic labeling.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₃D₂Br |

| Molecular Weight | 110.98 g/mol |

| CAS Number | 3652-84-4 |

| Boiling Point | 37-40 °C |

| Melting Point | -119 °C |

| Density | 1.486 g/mL at 25 °C |

| Refractive Index | n20/D 1.424 |

| Isotopic Purity | 98 atom % D |

Data sourced from various chemical suppliers. sigmaaldrich.comsimsonpharma.comisotope.comsigmaaldrich.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-1,1-dideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHPKYGYEGBMSE-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477788 | |

| Record name | Bromoethane-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-84-4 | |

| Record name | Bromoethane-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3652-84-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bromoethane 1,1 D2

General Principles of Deuterated Alkyl Halide Synthesis

The synthesis of deuterated alkyl halides like Bromoethane-1,1-d2 is governed by the fundamental principles of organic synthesis, with the added complexity of controlling isotopic incorporation. The general approach involves introducing deuterium (B1214612) into a precursor molecule and then converting this deuterated intermediate into the final alkyl halide.

Key principles include:

Use of Deuterated Reagents: The most straightforward method involves using reagents that are already enriched with deuterium. This can include deuterium gas (D₂), deuterated water (D₂O), or more complex deuterated building blocks.

Isotope Exchange Reactions: Hydrogen-deuterium exchange reactions can be employed to replace specific hydrogen atoms with deuterium. These reactions are often catalyzed and their selectivity depends on the acidity or reactivity of the C-H bonds.

Control of Reaction Conditions: Reaction parameters such as temperature, pressure, catalyst, and solvent can significantly influence the efficiency and selectivity of deuterium incorporation. For instance, aprotic solvents may be preferred to prevent unwanted H-D exchange with the solvent. thalesnano.com

Purification and Analysis: After synthesis, rigorous purification is necessary to remove any non-deuterated or partially deuterated side products. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are essential to confirm the position of the deuterium atoms and determine the isotopic purity of the final product. rsc.org

A common laboratory synthesis for non-deuterated bromoethane (B45996) involves reacting ethanol (B145695) with a mixture of hydrobromic and sulfuric acids or by using phosphorus tribromide. wikipedia.orgyoutube.comyoutube.com This fundamental reaction can be adapted for the synthesis of this compound by starting with the appropriately deuterated ethanol-1,1-d2 (B154587).

Stereoselective and Regioselective Deuteration Strategies

Achieving regioselectivity—the placement of deuterium at a specific position—is paramount in the synthesis of this compound. While stereoselectivity is not a factor for this particular molecule due to the lack of a chiral center at the C-1 position after deuteration, the principles are crucial for more complex deuterated compounds.

Regioselectivity: The primary challenge is to exclusively deuterate the C-1 position of the ethane (B1197151) skeleton. This is typically achieved by choosing a precursor where the C-1 position is chemically distinct and reactive. For example, using a precursor like acetaldehyde (B116499) or acetic acid allows for functional group transformations specifically at the C-1 carbon.

Modern Catalytic Methods: Recent advances in catalysis offer powerful tools for regioselective deuteration.

Photocatalytic Deuterodehalogenation: This method can selectively replace a halogen atom with a deuterium atom from D₂O. By starting with a dihalogenated ethane precursor, it is possible to achieve site-selective deuteration. nih.gov

Transition Metal Catalysis: Copper-catalyzed transfer hydrodeuteration has demonstrated high precision in placing deuterium across double bonds in cyclic systems, highlighting the potential for high regioselectivity in deuteration reactions. nih.gov Rhodium-catalyzed reactions have also been used for the regioselective synthesis of halohydrin esters from epoxides, which showcases the control that can be exerted in introducing both a halogen and another functional group. rsc.org

These strategies underscore the importance of precursor design and catalyst selection in directing the deuterium to the desired atomic position.

Precursor-Based Synthesis Routes to this compound

The most common and reliable methods for synthesizing this compound involve the transformation of a carefully chosen deuterated precursor.

This is a robust and widely applicable strategy. The general pathway involves the synthesis of a precursor that contains the CD₂ group, followed by its conversion to the final product. A logical and efficient route starts with a two-carbon molecule where the first carbon can be selectively deuterated and then converted into a bromo group.

A typical synthetic sequence is as follows:

Deuteration of a Precursor: A common starting material is a derivative of acetic acid, such as acetyl chloride or ethyl acetate (B1210297). The α-protons of these carbonyl compounds can be exchanged with deuterium under basic conditions using D₂O.

Reduction to Deuterated Alcohol: The resulting deuterated carbonyl compound (e.g., ethyl acetate-2,2-d2) is then reduced to the corresponding alcohol, ethanol-1,1-d2 (CH₃CD₂OH). Strong reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) can also be used to reduce a non-deuterated acetyl derivative, introducing deuterium in the process.

Bromination of the Alcohol: The final step is the conversion of the deuterated alcohol to this compound. This is a standard nucleophilic substitution reaction. Common brominating agents include:

Hydrogen bromide (HBr), often generated in situ from sodium bromide and sulfuric acid. youtube.comyoutube.com

Phosphorus tribromide (PBr₃). wikipedia.org

| Step | Precursor | Reagents | Intermediate/Product |

| 1 | Ethyl Acetate | NaOD, D₂O | Ethyl acetate-2,2-d2 |

| 2 | Ethyl acetate-2,2-d2 | LiAlH₄, Ether | Ethanol-1,1-d2 |

| 3 | Ethanol-1,1-d2 | PBr₃ or NaBr/H₂SO₄ | This compound |

This multi-step approach provides excellent control over the location of the deuterium atoms.

Hydrogen Isotope Exchange (HIE) involves the direct replacement of hydrogen atoms with deuterium on a substrate molecule. While conceptually simple, achieving high regioselectivity can be challenging.

Catalyzed Exchange: HIE reactions are typically catalyzed by metals (like palladium, platinum, or rhodium) or by acids and bases. nih.govosti.gov For this compound, one might consider an HIE reaction on a suitable precursor. However, performing HIE directly on bromoethane is generally not feasible as it would likely lead to a mixture of isotopologues and potential elimination reactions.

Precursor Exchange: A more viable HIE strategy would involve performing the exchange on a precursor molecule where the C-1 protons are more activated. For example, the protons alpha to a carbonyl group are acidic and can undergo base-catalyzed exchange with a deuterium source like D₂O. umich.edu This approach effectively merges with the precursor-based reduction route described previously.

Challenges: The main difficulty with HIE is preventing scrambling of the deuterium label to other positions (e.g., the C-2 methyl group) and achieving high levels of incorporation. The reaction conditions must be carefully optimized to favor exchange at the desired site.

Advanced Catalytic Methods for Deuterium Incorporation

Modern synthetic chemistry has seen the development of sophisticated catalytic systems that enable highly selective and efficient deuterium incorporation, often under mild conditions. marquette.edu

Transfer Deuteration: Catalytic transfer deuteration reactions use readily available, stable deuterium donors instead of deuterium gas. marquette.edu For example, isopropanol-d₈ or deuterated formates can serve as the deuterium source in the presence of a transition metal catalyst (e.g., ruthenium or iridium). These methods can be highly selective.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for various transformations, including deuteration. nih.gov Using a suitable photocatalyst, a deuterated solvent like D₂O can be used as the deuterium source to deuterate organic molecules, including alkyl halides, through radical intermediates. This approach offers a mild and controllable route to deuterated compounds. nih.gov

Continuous Flow Hydrogenation/Deuteration: Systems like the H-Cube® continuous flow reactor can generate deuterium gas in situ from the electrolysis of D₂O, offering a safer and more efficient alternative to handling D₂ gas cylinders. thalesnano.com By passing a suitable unsaturated precursor through such a reactor with a catalyst (e.g., Pd/C), selective deuteration can be achieved. Optimizing the catalyst and solvent is key to maximizing deuterium incorporation. For instance, in the deuteration of cinnamic acid, changing the catalyst from 10% Pd/C to 5% Pd/BaSO₄ and the solvent from methanol (B129727) to ethyl acetate increased the deuterium incorporation from 30% to 95%. thalesnano.com

Optimization of Synthetic Pathways for High Isotopic Purity

The utility of this compound is directly dependent on its isotopic purity. Therefore, optimizing the synthetic pathway to maximize deuterium incorporation and minimize isotopic scrambling is critical.

Key optimization parameters include:

Purity of Deuterated Reagents: The isotopic enrichment of the starting materials (e.g., D₂O, LiAlD₄) directly impacts the maximum achievable purity of the final product. Using reagents with high atom % D is essential.

Reaction Conditions:

Temperature: Lower temperatures can sometimes increase selectivity and prevent side reactions or isotopic scrambling.

Solvent: Using aprotic, non-exchangeable solvents prevents the loss of deuterium from the reagents or intermediates.

Stoichiometry: Using a slight excess of the deuterated reagent can help drive the reaction to completion and ensure maximum deuterium incorporation.

Catalyst Selection: The choice of catalyst can dramatically affect the outcome. Less active catalysts may offer higher selectivity. For example, using a poisoned palladium catalyst (like Pd/BaSO₄) can prevent over-reduction or unwanted side reactions. thalesnano.com

Purification: After the reaction, careful purification is needed. Distillation is often suitable for volatile compounds like bromoethane. It is crucial to separate the desired product from any remaining starting materials, non-deuterated byproducts, or partially deuterated species.

Analytical Verification: The final and most crucial step is the verification of isotopic purity. This is typically accomplished using a combination of techniques:

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the incorporation of two deuterium atoms (M+2). High-resolution MS can provide precise mass data to confirm the elemental composition. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of remaining hydrogen at the C-1 position by integrating the signal relative to the C-2 methyl group. ²H NMR can directly detect the deuterium signal at the C-1 position, confirming its location. rsc.orgiaea.org

By carefully controlling these factors, this compound can be synthesized with high chemical and isotopic purity, suitable for its intended applications.

| Parameter | Optimization Strategy | Rationale |

| Reagents | Use high-purity deuterated sources (e.g., 99.8 atom % D₂O). | Final isotopic purity is limited by the purity of the deuterium source. |

| Solvent | Employ aprotic solvents (e.g., THF, diethyl ether) in reduction steps. | Prevents unwanted H-D exchange with protic solvent molecules. thalesnano.com |

| Catalyst | Select catalysts known for high selectivity (e.g., poisoned catalysts). | Minimizes side reactions and isotopic scrambling. thalesnano.com |

| Temperature | Conduct reactions at the lowest effective temperature. | Enhances selectivity and reduces the rate of competing side reactions. |

| Purification | Utilize fractional distillation for final product isolation. | Effectively separates the volatile product from less volatile impurities. |

| Analysis | Combine MS and NMR spectroscopy for characterization. | MS confirms mass, while NMR confirms deuterium location and quantifies purity. rsc.orgiaea.org |

Sustainable Practices in Deuterated Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of isotopically labeled compounds, including deuterated molecules, to minimize environmental impact and enhance safety and efficiency. rsc.org Sustainable practices in this field focus on several key areas, including the choice of reagents, reaction efficiency, and waste reduction. nih.gov

Atom Economy and Reaction Mass Efficiency

A central concept in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Substitution reactions, such as the conversion of an alcohol to a bromoalkane, inherently have a lower atom economy because they generate byproducts. kccollege.ac.inchemistry-teaching-resources.com In the synthesis of this compound from Ethanol-1,1-d2 using PBr₃, the phosphorus-containing byproduct (H₃PO₃) constitutes waste from an atom economy perspective. askfilo.com

To get a more holistic view of the sustainability of a process, other metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) are used. nih.govgreenchemistry-toolkit.org These metrics account for not only the reactants but also solvents, catalysts, and reagents used in the entire process, including workup and purification steps. greenchemistry-toolkit.org

| Metric | Description |

|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%. wikipedia.org |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100%. nih.gov |

| Environmental Factor (E-Factor) | Total mass of waste / Mass of product. wikipedia.org |

Sustainable Reagents and Solvents

A significant advancement in sustainable deuteration is the use of heavy water (D₂O) as the deuterium source. D₂O is inexpensive, readily available, and environmentally benign. rsc.org Research is ongoing to develop catalytic systems that can facilitate hydrogen-isotope exchange directly on substrates using D₂O, reducing the need for pre-deuterated starting materials or harsh reagents. rsc.org For example, metal-free methods using visible light to induce deuteration with D₂O represent a promising green alternative. rsc.org

The choice of solvent is also critical. Traditional organic solvents are often volatile and hazardous. The application of green chemistry principles encourages the use of safer solvents, such as ethanol, or minimizing solvent use altogether. rsc.org In radiochemistry, for instance, efforts have been made to use ethanol as the sole organic solvent in the synthesis of radiopharmaceuticals to simplify production and reduce hazardous waste. rsc.org

By focusing on metrics like atom economy, utilizing sustainable deuterium sources like D₂O, and employing safer solvents, the synthesis of deuterated compounds can be aligned with the broader goals of sustainable and environmentally responsible chemistry.

Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of bromoethane-1,1-d2. The presence of deuterium (B1214612) atoms introduces distinct changes in the NMR spectra compared to its non-deuterated counterpart.

Deuterium NMR (²H NMR) for Isotopic Site Assignment

Deuterium (²H) NMR spectroscopy is instrumental in confirming the specific location of isotopic labeling. In this compound, the ²H NMR spectrum would exhibit a signal corresponding to the deuterium nuclei at the C1 position. The chemical shift of this signal is influenced by the electronegative bromine atom, similar to proton chemical shifts. Comparing the integration ratios of deuterated versus non-deuterated signals in quantitative ²H NMR can confirm the purity of the isotopic labeling.

Proton NMR (¹H NMR) Analysis of Residual Protons

In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the C1 carbon (the -CH₂Br group in undeuterated bromoethane) is absent. docbrown.info The spectrum is dominated by the signal from the methyl (-CH₃) group protons. In a high-resolution spectrum, this signal appears as a quintet due to coupling with the two deuterium atoms on the adjacent carbon. This is because deuterium has a spin quantum number I=1, and the multiplicity of the coupled proton signal is given by the rule 2nI+1, where n is the number of equivalent deuterium atoms.

The chemical shift of the methyl protons is observed at approximately 1.68 ppm. chemicalbook.com The integration of this signal relative to any residual proton signals at the C1 position can provide a measure of the isotopic purity.

Carbon-13 NMR (¹³C NMR) Chemical Shift Perturbations due to Deuteration

The ¹³C NMR spectrum of bromoethane (B45996) shows two distinct peaks for the two carbon atoms. docbrown.info In this compound, the introduction of deuterium at C1 causes a characteristic isotopic shift in the ¹³C NMR spectrum. The C1 signal will be split into a multiplet due to one-bond coupling with deuterium. Furthermore, the chemical shift of C1 is expected to shift slightly upfield (to a lower ppm value) compared to non-deuterated bromoethane, a common effect of deuterium substitution. The chemical shifts for the carbons in undeuterated bromoethane are approximately 27.9 ppm for C1 and 19.4 ppm for C2. chemicalbook.com The electronegativity of the bromine atom causes the adjacent carbon (C1) to be more deshielded and appear at a higher chemical shift. docbrown.info

Table 1: Approximate ¹³C NMR Chemical Shifts for Bromoethane and this compound

| Compound | Carbon Atom | Chemical Shift (ppm) |

| Bromoethane | C1 (-CH₂Br) | ~27.9 |

| C2 (-CH₃) | ~19.4 | |

| This compound | C1 (-CD₂Br) | Slightly < 27.9 (with C-D coupling) |

| C2 (-CH₃) | ~19.4 |

Note: The exact chemical shift for the deuterated carbon can vary slightly depending on the solvent and other experimental conditions.

Multi-Dimensional NMR Techniques for Complex Structural Elucidation

While one-dimensional NMR is often sufficient for a simple molecule like this compound, multidimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) could be employed for unambiguous assignment of proton and carbon signals, especially in mixtures or when studying interactions with other molecules. bitesizebio.com An HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, an HSQC spectrum would show a correlation peak between the methyl protons and the C2 carbon. The absence of a correlation for the C1 carbon would further confirm the deuteration at that site. bitesizebio.com

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides insights into the bonding and molecular motions within a molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

The IR spectrum of a molecule is unique and provides a "fingerprint" for its identification. docbrown.info In this compound, the most significant change compared to the IR spectrum of bromoethane is the appearance of C-D stretching and bending vibrations and the disappearance of the corresponding C-H vibrations for the C1 carbon.

The C-H stretching vibrations in bromoethane typically appear in the range of 2845-2975 cm⁻¹. docbrown.info In this compound, the C-D stretching vibrations are expected at a lower frequency, typically around 2100-2200 cm⁻¹, due to the heavier mass of deuterium. The C-H deformation vibrations for the CH₂ group in bromoethane are found around 1470-1370 cm⁻¹. docbrown.info These would be replaced by C-D deformation modes at lower wavenumbers in the deuterated analogue. The C-Br stretching vibration, which appears in the range of 580-780 cm⁻¹, is less affected by this specific deuteration but may show a small shift. docbrown.info

Table 2: Key IR Vibrational Modes for Bromoethane and Expected Changes for this compound

| Vibrational Mode | Bromoethane Wavenumber (cm⁻¹) | Expected Wavenumber for this compound (cm⁻¹) |

| C-H stretch (C1) | 2845-2975 | Absent |

| C-D stretch (C1) | - | ~2100-2200 |

| C-H stretch (C2) | 2845-2975 | 2845-2975 |

| C-H deformation (C1) | 1470-1370 | Absent |

| C-D deformation (C1) | - | Lower frequency than C-H deformation |

| C-H deformation (C2) | 1470-1370 | 1470-1370 |

| C-Br stretch | 580-780 | 580-780 (minor shift possible) |

This detailed analysis of the spectroscopic data provides a comprehensive understanding of the structural characteristics of this compound.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. libretexts.org When a molecule is irradiated with a monochromatic laser, it scatters the light. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). mdpi.com This frequency shift, known as the Raman shift, corresponds directly to the energies of the molecule's vibrational modes. libretexts.org For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. libretexts.org

The substitution of hydrogen with its heavier isotope, deuterium, in this compound (CH₃CD₂Br) leads to predictable changes in its Raman spectrum compared to the non-deuterated bromoethane (CH₃CH₂Br). The primary effect of this isotopic substitution is on the vibrational frequencies involving the deuterated carbon atom. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, the C-D (carbon-deuterium) vibrational modes are observed at significantly lower frequencies than the corresponding C-H (carbon-hydrogen) modes.

Specifically, the C-D stretching vibrations are expected to appear in a lower wavenumber region compared to the C-H stretching vibrations. Similarly, bending and rocking modes involving the deuterium atoms (e.g., CD₂ scissoring, wagging, twisting, and rocking) will also shift to lower frequencies. The vibrations of the rest of the molecular skeleton, such as the C-C stretch and the C-Br stretch, are less affected, although minor shifts can occur due to changes in vibrational coupling. These characteristic shifts provide a clear spectroscopic signature for the presence and location of deuterium atoms within the molecule.

Table 1: Comparison of Key Predicted Raman Vibrational Modes for Bromoethane vs. This compound This table is illustrative and based on established principles of vibrational spectroscopy. Actual peak positions can vary based on experimental conditions.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Bromoethane (CH₃CH₂Br) | Predicted Wavenumber (cm⁻¹) in this compound (CH₃CD₂Br) | Comment |

|---|---|---|---|

| C-H Stretch (of CH₂) | ~2950 - 3000 | N/A (group is absent) | This mode is replaced by C-D stretching in the deuterated compound. |

| C-D Stretch (of CD₂) | N/A | ~2100 - 2250 | The heavier mass of deuterium significantly lowers the stretching frequency. |

| C-H Stretch (of CH₃) | ~2870 - 2960 | ~2870 - 2960 | Largely unaffected as this group is not deuterated. |

| CH₂ Scissoring | ~1440 - 1470 | N/A | Replaced by CD₂ scissoring mode. |

| CD₂ Scissoring | N/A | ~1030 - 1090 | Shifted to a lower frequency due to the increased mass of deuterium. |

| C-C Stretch | ~950 - 1050 | Slightly shifted | Minor changes may occur due to altered vibrational coupling. |

| C-Br Stretch | ~550 - 650 | Slightly shifted | The primary atoms of this bond are unchanged, so the effect is minimal. |

Mass Spectrometry (MS) for Isotopic Composition and Molecular Integrity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is an indispensable tool for confirming the molecular weight, isotopic composition, and structural integrity of a compound. In the mass spectrometer, a molecule is ionized, typically by electron impact, which removes an electron to form a positively charged molecular ion ([M]⁺•). libretexts.org This high-energy molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. libretexts.org

For bromo-compounds, the mass spectrum is uniquely characterized by the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance), which have a mass difference of two atomic mass units. docbrown.infowpmucdn.com Consequently, any ion containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two m/z units. docbrown.infodocbrown.info This distinctive isotopic pattern is a definitive indicator of the presence of bromine in an ion.

In the case of this compound (CH₃CD₂Br), the molecular weight is approximately 111 g/mol . sigmaaldrich.com Therefore, the molecular ion region of its mass spectrum is expected to show a pair of peaks at m/z 110 (for [CH₃CD₂⁷⁹Br]⁺•) and m/z 112 (for [CH₃CD₂⁸¹Br]⁺•). The presence of these peaks confirms the molecular integrity and the successful incorporation of two deuterium atoms, as they are shifted by two mass units compared to the m/z 108/110 peaks of standard bromoethane. docbrown.info

The fragmentation pattern also provides structural confirmation. A primary fragmentation pathway for haloalkanes is the cleavage of the carbon-halogen bond, which is often the weakest bond in the molecule. docbrown.info For this compound, this cleavage results in two main possibilities: the formation of a bromonium ion ([Br]⁺) or an ethyl-1,1-d2 cation ([CH₃CD₂]⁺). The latter is expected to be a significant fragment, appearing at m/z 31. This is a key diagnostic peak, as it is shifted from the m/z 29 peak ([CH₃CH₂]⁺) seen in non-deuterated bromoethane. docbrown.info Another possible fragmentation is the loss of the methyl group, leading to a [CD₂Br]⁺ fragment, which would produce a characteristic isotopic pair at m/z 95 ([CD₂⁷⁹Br]⁺) and m/z 97 ([CD₂⁸¹Br]⁺).

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion (Structure) | m/z Value(s) | Origin |

|---|---|---|

| [CH₃CD₂⁷⁹Br]⁺• / [CH₃CD₂⁸¹Br]⁺• | 110 / 112 | Molecular Ion (M⁺•) |

| [CD₂⁷⁹Br]⁺ / [CD₂⁸¹Br]⁺ | 95 / 97 | Loss of methyl radical (•CH₃) |

| [⁷⁹Br]⁺ / [⁸¹Br]⁺ | 79 / 81 | Cleavage of C-Br bond |

| [CH₃CD₂]⁺ | 31 | Cleavage of C-Br bond (loss of •Br) |

| [C₂D₂H]⁺ | 29 | Loss of H₂ from [CH₃CD₂]⁺ |

Mechanistic Investigations Via Kinetic Isotope Effects Kies

Theoretical Framework of Kinetic Isotope Effects

A kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH). wikipedia.org The underlying principle of KIEs lies in the differences in zero-point vibrational energies (ZPVE) of bonds to different isotopes. princeton.edu A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPVE than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. pharmacy180.com

KIEs are categorized as either primary or secondary. A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. core.ac.uklibretexts.org Conversely, a secondary kinetic isotope effect (SKIE) arises when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-limiting step. core.ac.uklibretexts.org

Primary Kinetic Isotope Effects (PKIEs) in C-Br Bond Cleavage

While the deuteration in bromoethane-1,1-d2 is not at the C-Br bond itself, the study of primary kinetic isotope effects in analogous systems provides a crucial framework for understanding reaction mechanisms. For instance, heavy atom isotope effects, such as those involving carbon (¹²C/¹³C) or bromine isotopes, can directly probe the cleavage of the C-Br bond. libretexts.org

A significant primary kinetic isotope effect is a strong indicator that the cleavage of the bond to the isotope is part of the rate-determining step. pharmacy180.commsudenver.edu For example, in the context of haloalkane reactions, if a substantial ¹³C KIE (k¹²/k¹³) is observed for the carbon atom of the C-Br bond, it suggests that C-Br bond breaking is a key component of the slowest step of the reaction. chemrxiv.orgresearchgate.net This is a critical piece of evidence in distinguishing between different mechanistic pathways, such as the concerted E2 elimination and the stepwise SN1 substitution, where C-Br bond cleavage is the rate-limiting step. libretexts.orgyoutube.com

The magnitude of the PKIE can also offer insights into the structure of the transition state. nih.govwayne.edu Theoretical models and experimental data suggest that the KIE value is often maximized when the bond being broken is approximately half-broken in the transition state. pharmacy180.com Therefore, by comparing experimentally measured KIEs with theoretical calculations for various proposed transition state structures, chemists can infer the geometry of this fleeting species. nih.govwayne.edu For instance, a smaller than maximal PKIE might indicate a transition state that is either "early" (reactant-like) or "late" (product-like). pharmacy180.com

Table 1: Representative Primary Kinetic Isotope Effects in Haloalkane Reactions

| Reaction Type | Isotopic Substitution | Typical k_light / k_heavy | Mechanistic Implication |

| E2 Elimination | C-H vs. C-D | 6-8 msudenver.edu | C-H bond breaking is rate-determining. |

| SN1 Solvolysis | C-H vs. C-D | ~1.4 msudenver.edu | C-H bond is not broken in the rate-determining step. |

| Decarboxylation | ¹²C vs. ¹³C | ~1.045 pharmacy180.com | C-C bond breaking is well-developed in the transition state. |

This table presents typical values for analogous reactions to illustrate the principles of PKIEs.

Secondary Kinetic Isotope Effects (SKIEs) at the Deuterated Position

In this compound, the deuterium (B1214612) atoms are located at the alpha (α) position relative to the bromine atom. Isotopic substitution at this position leads to secondary kinetic isotope effects, which, although smaller than primary effects, provide detailed information about changes in the local environment of the reaction center during the rate-limiting step. wikipedia.org

Alpha-deuterium SKIEs are particularly sensitive to changes in the hybridization of the carbon atom bearing the deuterium. princeton.edu When a reaction proceeds through a transition state where the hybridization of the α-carbon changes from sp³ (in the reactant) to sp² (as in a carbocation intermediate in an SN1 reaction), a normal SKIE (kH/kD > 1) is typically observed. wikipedia.org This is because the out-of-plane bending vibrations of the C-H(D) bonds are less constrained in the sp³ ground state compared to the more rigid sp²-like transition state. princeton.edu Conversely, a change from sp² to sp³ hybridization results in an inverse SKIE (kH/kD < 1). wikipedia.org

For this compound undergoing a reaction like an SN1 process, the formation of a carbocation intermediate would lead to a change from sp³ to sp² hybridization at the C1 carbon. This would be expected to produce a normal α-deuterium SKIE.

While the deuterium atoms in this compound are at the α-position, understanding beta (β)-deuterium isotope effects is also relevant in the broader context of haloalkane reactions. β-deuterium SKIEs arise from isotopic substitution at the carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H(D) sigma bond donates electron density to an adjacent empty or partially filled orbital. libretexts.org

Hyperconjugation weakens the C-H(D) bond. princeton.edu Since a C-H bond is weaker and has a higher zero-point energy than a C-D bond, it is a better electron donor. Therefore, if hyperconjugation stabilizes the transition state, a normal β-deuterium SKIE (kH/kD > 1) is expected. princeton.edu Inductive effects, which are electronic effects transmitted through sigma bonds, are also thought to play a minor role, with C-D bonds being slightly more electron-donating than C-H bonds. msudenver.edu

Table 2: Typical Secondary Deuterium Kinetic Isotope Effects

| Isotope Position | Hybridization Change | Expected kH/kD | Primary Cause |

| Alpha (α) | sp³ → sp² | 1.1 - 1.2 princeton.edu | Changes in bending vibrational frequencies. princeton.edu |

| Alpha (α) | sp² → sp³ | 0.8 - 0.9 princeton.edu | Changes in bending vibrational frequencies. princeton.edu |

| Beta (β) | N/A | 1.15 - 1.25 princeton.edu | Hyperconjugation stabilizing the transition state. princeton.edu |

This table provides typical values to illustrate the principles of SKIEs.

Solvent Kinetic Isotope Effects in Heterogeneous and Homogeneous Reactions

The solvent in which a reaction is conducted can significantly influence reaction rates, and changing the isotopic composition of the solvent can reveal mechanistic details. This phenomenon, known as the solvent kinetic isotope effect (SKIE), is observed when a reaction is performed in a deuterated solvent (e.g., D₂O, CH₃OD) and its rate is compared to that in the corresponding non-deuterated (protic) solvent. libretexts.org

SKIEs can arise from several factors:

Solvent as a Reactant : If the solvent participates directly in the rate-determining step as a nucleophile or a proton donor/acceptor, a primary KIE may be observed. libretexts.org

Solvent-Substrate Exchange : Protic solvents can exchange protons with the substrate. For instance, in the study of a reaction involving this compound, using a protic solvent could potentially lead to H-D exchange, complicating the interpretation of intramolecular KIEs. libretexts.org

Solvation Effects : The difference in the strength of intermolecular interactions (like hydrogen bonding) between the solute (reactants and transition state) and the deuterated versus non-deuterated solvent can alter the free energy of activation and thus the reaction rate.

In homogeneous reactions , such as the solvolysis of an alkyl halide, the entire reaction occurs within a single phase. Using a deuterated alcohol (ROD) in place of a standard alcohol (ROH) can affect the stability of the reactants and the transition state. For example, O-D bonds are stronger than O-H bonds, which can influence the nucleophilicity of the solvent and its ability to solvate leaving groups and charged intermediates.

In heterogeneous reactions , which occur at the interface of two phases (e.g., on the surface of a solid catalyst), the solvent plays a crucial role in mass transport and surface interactions. Studies on platinum-catalyzed reductions of olefins have shown that the isotopic composition of the alkane product is predominantly determined by the isotope present in the protic solvent (ROH vs. ROD), not the hydrogen gas (H₂ vs. D₂). uh.edu This indicates that the exchange of hydrogen isotopes between the solvent and the catalyst surface is rapid relative to the substrate reduction. uh.edu Therefore, when studying reactions of this compound in such systems, the choice of a deuterated or non-deuterated solvent can provide insights into the relative rates of surface-catalyzed C-D bond activation versus other steps in the mechanism. uh.edu

Quantum Mechanical Tunneling Contributions to Observed KIEs

In classical transition state theory, reactants must acquire sufficient energy to surmount the activation energy barrier to form products. However, quantum mechanics allows for a non-classical pathway known as quantum tunneling, where particles can pass through the barrier instead of going over it. ias.ac.in This effect is most significant for light particles, such as electrons, protons (H), and deuterons (D). stackexchange.com

The probability of tunneling is highly dependent on the mass of the particle and the width of the energy barrier; lighter particles and narrower barriers increase the likelihood of tunneling. stackexchange.com Because hydrogen is lighter than deuterium, it tunnels much more readily. This can lead to significantly inflated KIE values (kH/kD), often far exceeding the semiclassical limit of approximately 7, which is based on differences in zero-point energies. ias.ac.in

Key characteristics of reactions involving quantum tunneling include:

Large KIE values : Experimental kH/kD ratios can be 100 or even higher, especially at low temperatures. princeton.edunih.gov

Curved Arrhenius Plots : A plot of ln(k) versus 1/T will show curvature at low temperatures, as tunneling becomes the dominant pathway over classical barrier crossing. ias.ac.in

Temperature-Independent KIEs : In some cases, where the reaction is dominated by tunneling from the vibrational ground state, the KIE can become largely independent of temperature over a certain range. nih.gov

While tunneling is most dramatic for primary KIEs where a C-H/C-D bond is broken in the rate-determining step, it can also influence secondary KIEs, such as those observed for this compound in substitution and elimination reactions. The C-D bonds at the α-position are not broken, but changes in their vibrational frequencies in the transition state determine the secondary KIE. Tunneling can affect the vibrational energy levels of the transition state, and theoretical studies have shown that even for secondary positions, tunneling contributions cannot always be neglected, particularly in highly accurate computational models of reaction dynamics. mdpi.com

Application of KIEs to Specific Reaction Systems Involving this compound

The replacement of α-hydrogens with deuterium in bromoethane (B45996) provides a sensitive probe for mechanistic analysis across a range of reaction types. The resulting secondary KIEs offer a window into the structure and bonding of the transition state.

Nucleophilic substitution reactions of primary alkyl halides like bromoethane predominantly proceed via the S_N2 mechanism. savemyexams.comyoutube.com The use of this compound allows for the measurement of the α-secondary KIE, which is highly informative about the transition state structure.

S_N2 Mechanism : This is a one-step, bimolecular reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. savemyexams.com The carbon atom transitions from sp³ hybridization in the reactant to a more crowded, sp²-like trigonal bipyramidal geometry in the transition state. This increased steric crowding in the transition state forces the non-reacting C-H (or C-D) bonds into a more constrained planar arrangement, increasing their vibrational bending frequencies. Because the C-D bond has a lower zero-point energy, the energy cost to achieve this constrained geometry is greater for the deuterated compound. This typically results in a small inverse KIE (kH/kD < 1). acs.org

S_N1 Mechanism : This two-step, unimolecular mechanism involves the slow formation of a carbocation intermediate, followed by rapid attack by the nucleophile. chemist.sg Although not favored for primary halides like bromoethane, it serves as a useful comparison. In the rate-determining step, the α-carbon rehybridizes from sp³ to a planar sp² carbocation. The out-of-plane bending vibrations of the α-C-H (or C-D) bonds are less restricted in the planar carbocation than in the tetrahedral reactant. This leads to a lowering of the vibrational frequencies in the transition state, resulting in a small normal KIE (kH/kD > 1). cdnsciencepub.com

| Mechanism | Rate-Determining Step | Change in Hybridization at α-Carbon | Expected α-Secondary KIE (kH/kD) | Reason |

|---|---|---|---|---|

| S_N2 | Nucleophilic attack and leaving group departure | sp³ → sp²-like (trigonal bipyramidal) | ~0.95 - 1.05 (Often < 1, inverse) | Increased bending frequencies in a more sterically hindered transition state. acs.org |

| S_N1 | Leaving group departure to form carbocation | sp³ → sp² (trigonal planar) | ~1.05 - 1.15 (Normal) | Decreased bending frequencies in a less sterically hindered planar carbocation. cdnsciencepub.com |

Elimination reactions of bromoethane compete with substitution and can proceed through several mechanisms. The α-secondary KIE measured using this compound helps to distinguish between these pathways. It is crucial to distinguish this from the primary KIE that would be observed if the deuterium were on the β-carbon, where C-D bond cleavage occurs.

E2 Mechanism : This is a concerted, one-step process where a base removes a β-proton simultaneously with the departure of the α-leaving group to form a double bond. dalalinstitute.com The α-carbon undergoes a change from sp³ to sp² hybridization. The nature of the α-secondary KIE (kH/kD) depends on the exact character of the transition state. For a "central" E2 transition state, the effect is similar to an S_N1 reaction, as the C-Br bond is significantly broken, leading to a normal KIE (kH/kD > 1). However, if the transition state has significant double bond character but less C-Br bond breaking, the effect can be closer to 1 or slightly inverse.

E1 Mechanism : This two-step mechanism begins with the same rate-determining step as the S_N1 reaction: formation of a carbocation. libretexts.org Therefore, the expected α-secondary KIE for an E1 reaction is identical to that for an S_N1 reaction—a small normal KIE (kH/kD > 1), reflecting the sp³ to sp² rehybridization. libretexts.org

E1cB Mechanism : This two-step mechanism, which is uncommon for simple alkyl halides but relevant for substrates with an acidic β-proton and a poor leaving group, involves the formation of a carbanion intermediate in the first step. libretexts.org The rate-determining step can be either the initial deprotonation or the subsequent loss of the leaving group from the carbanion. Since the α-C-D bond is not significantly altered during the formation of the β-carbanion, the α-secondary KIE for the first step would be negligible (kH/kD ≈ 1).

| Mechanism | Rate-Determining Step | Change in Hybridization at α-Carbon | Expected α-Secondary KIE (kH/kD) |

|---|---|---|---|

| E2 | Concerted C-H bond breaking, C=C bond forming, and C-Br bond breaking | sp³ → sp² | ~1.00 - 1.10 (Small Normal) |

| E1 | Formation of carbocation | sp³ → sp² | ~1.05 - 1.15 (Normal) libretexts.org |

| E1cB | Formation of carbanion (k₁) or loss of leaving group (k₂) | sp³ → sp³ (for k₁) | ~1.00 (Negligible) |

Free radical reactions, such as the halogenation of alkanes, proceed via a chain mechanism involving initiation, propagation, and termination steps. quora.comucsb.edu The initiation step often involves the homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light to form bromine radicals (Br•). youtube.com

A key propagation step in the bromination of ethane (B1197151) is the abstraction of a hydrogen atom from ethane by a bromine radical to form an ethyl radical (CH₃CH₂•) and HBr. quora.com Br• + CH₃CH₃ → HBr + CH₃CH₂•

If this reaction were studied to form a deuterated ethyl radical from a deuterated ethane, a primary KIE would be observed. However, when considering this compound as a reactant in a radical process, the relevant KIE is typically secondary. For example, in a reaction where the C-Br bond is homolytically cleaved, or in the reverse of the propagation step shown above where a radical adds to the bromine of bromoethane, the hybridization of the α-carbon changes. In the formation of an ethyl radical (CH₃CD₂•) from this compound, the α-carbon rehybridizes from sp³ to a nearly planar sp² geometry. This change is analogous to the formation of a carbocation in an S_N1 reaction, leading to a small, normal secondary KIE (kH/kD > 1). This is because the out-of-plane C-D bending vibrations are less constrained in the sp² radical intermediate than in the sp³ starting material.

Catalytic hydrogen isotope exchange (HIE) is a powerful method for introducing deuterium or tritium (B154650) into organic molecules. nih.gov These reactions, often facilitated by transition metal catalysts, involve the reversible activation of C-H bonds. researchgate.net this compound can be both a subject of study and a product of such reactions.

Studying the HIE of this compound in the presence of a catalyst and a hydrogen source (like H₂ or a protic solvent) can provide detailed information about the catalytic mechanism. For example, observing the exchange of deuterium at the α-position for hydrogen indicates that the catalyst is capable of activating the α-C-D bond. The rate of this exchange compared to other reactions (like substitution or elimination) can help elucidate the reaction pathway.

Alkali-metal bases can also catalyze HIE, typically using a deuterated solvent like D₂O or DMSO-d₆ as the deuterium source. nih.gov While bromoethane would likely undergo rapid elimination under these conditions, the principles of HIE are broadly applicable. The process involves C-H activation, where a C-H bond is deprotonated to form a carbanion, which is then quenched by a deuteron (B1233211) from the solvent. nih.gov The efficiency of such processes depends on the acidity of the C-H bond and the reaction conditions.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful avenue to explore the intricacies of molecular structure, reactivity, and electronic properties at the atomic level. For Bromoethane-1,1-d2, these methods elucidate the effects of deuterium (B1214612) substitution on its fundamental characteristics.

Density Functional Theory (DFT) for Molecular Structure and Reactivity

The reactivity of this compound can also be investigated using DFT-based reactivity descriptors. rsc.org These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index, provide a quantitative framework for understanding the molecule's propensity to engage in chemical reactions. scirp.org For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. In the context of nucleophilic substitution (SN2) and elimination (E2) reactions, which are characteristic of haloalkanes, DFT can be used to model the reaction pathways and determine the activation barriers. wikipedia.org

A study on the atmospheric oxidation of bromoethane (B45996) and bromopropane utilized DFT to determine the fundamental infrared vibrational modes of various brominated species, showcasing the utility of this method in understanding the properties of such compounds. researchgate.net While specific DFT data for this compound is not extensively published in dedicated studies, the principles and methods are directly applicable. The table below illustrates typical molecular properties that can be calculated using DFT methods, based on general knowledge and data for similar molecules.

| Property | Description | Typical Computational Approach |

| Equilibrium Geometry | The minimum energy conformation of the molecule. | Geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G*). |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Derived from the optimized geometry. |

| HOMO-LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Calculated from the electronic structure of the optimized geometry. |

| Reactivity Descriptors | Chemical potential, hardness, softness, and electrophilicity index. | Derived from HOMO and LUMO energies. scirp.org |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, ab initio and semi-empirical methods provide alternative frameworks for probing the electronic properties of this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory), are derived from first principles without empirical parameterization, offering a systematic pathway to high accuracy. libretexts.org These methods can provide benchmark calculations for electronic energies, dipole moments, and polarizabilities. For instance, ab initio molecular orbital methods have been used to study the vibrational spectra of species related to bromoethane oxidation. researchgate.net

Semi-empirical methods, such as AM1 and PM3, simplify the Hartree-Fock equations by incorporating parameters derived from experimental data. uni-muenchen.denumberanalytics.comwikipedia.org This approach significantly reduces computational cost, making it suitable for larger systems or for preliminary investigations of molecular properties. libretexts.orggaussian.com While generally less accurate than ab initio or DFT methods, they can provide valuable qualitative insights into electronic structure. wikipedia.org

The electronic properties of interest for this compound include the distribution of electron density, the molecular electrostatic potential, and the energies of molecular orbitals. These properties are crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

| Method Type | Key Features | Typical Applications for this compound |

| Ab Initio (e.g., MP2, CCSD) | Based on first principles, systematically improvable. libretexts.org | High-accuracy calculation of electronic energy, dipole moment, and polarizability. |

| Semi-Empirical (e.g., AM1, PM3) | Uses empirical parameters to simplify calculations. uni-muenchen.dewikipedia.org | Rapid estimation of electronic properties, preliminary conformational analysis. |

Reaction Dynamics and Potential Energy Surface Analysis

The study of reaction dynamics provides a motion-picture view of a chemical reaction, tracing the transformation of reactants into products. ebsco.com For this compound, this involves mapping the potential energy surface and identifying key features that govern the reaction pathways.

Transition State Localization and Energetics

A critical aspect of understanding a chemical reaction is the characterization of its transition state, which is the configuration of highest potential energy along the reaction coordinate. wikipedia.orgwikipedia.org Transition state theory (TST) is a fundamental framework for calculating reaction rates based on the properties of the reactants and the transition state. wikipedia.orgjohnhogan.infolibretexts.org For reactions involving this compound, such as SN2 or E2 reactions, computational methods are used to locate the transition state geometry and calculate its energy. wikipedia.org The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

The Hammond-Leffler postulate suggests that the structure of the transition state will more closely resemble the species (reactants or products) to which it is closer in energy. wikipedia.org For many reactions of bromoethane, the transition state is a highly ordered and transient species. For example, in the SN2 reaction with a hydroxide (B78521) anion, the transition state features elongated C-Br and C-O bonds in a trigonal bipyramidal geometry. wikipedia.org Computational methods can precisely determine these geometries and their corresponding energies.

Vibrational Frequency Calculations and Zero-Point Energy Differences

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as either minima (reactants, products, intermediates) or saddle points (transition states). researchgate.net For a minimum energy structure, all calculated vibrational frequencies will be real, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

For this compound, vibrational frequency calculations are also crucial for determining the zero-point energy (ZPE). The ZPE is the residual vibrational energy that a molecule possesses even at absolute zero temperature and is a direct consequence of the Heisenberg uncertainty principle. nist.gov Isotopic substitution significantly affects the ZPE because vibrational frequencies are mass-dependent. Heavier isotopes, such as deuterium, lead to lower vibrational frequencies for modes involving their motion, and consequently, a lower ZPE.

The difference in ZPE between the deuterated and non-deuterated isotopologues (ΔZPE) is a primary contributor to kinetic isotope effects. This difference in ZPE between the reactants and the transition state for the H- and D-substituted species leads to different activation energies and, therefore, different reaction rates.

| Species | C-D Stretching Frequencies (cm⁻¹) (Approximate) | Zero-Point Energy (ZPE) (kcal/mol) (Illustrative) |

| CH₃CH₂Br | N/A | ZPE_H |

| CH₃CD₂Br | ~2100-2250 | ZPE_D |

| Difference (ΔZPE) | ZPE_H - ZPE_D > 0 |

Prediction and Interpretation of Isotope Effects from First Principles

The prediction of kinetic isotope effects (KIEs) from first principles is a significant achievement of computational chemistry, providing a direct link between theoretical models and experimental observations. osti.govprinceton.edu The KIE is the ratio of the rate constant for the reaction of the light isotopologue (k_H) to that of the heavy isotopologue (k_D). For this compound, the primary interest is in the β-deuterium KIE, where the isotopic substitution is at the carbon adjacent to the reaction center.

The magnitude of the KIE can be predicted by calculating the vibrational frequencies and ZPEs for both the reactant and the transition state for the light and heavy isotopes. princeton.eduutdallas.edu The KIE is primarily determined by the change in the ZPE difference between the isotopologues as the system moves from the reactant state to the transition state.

For an E2 elimination reaction of this compound, a primary KIE would be expected if the C-D bond is broken in the rate-determining step. For an SN2 reaction, a secondary β-deuterium KIE is observed. The magnitude of this secondary KIE provides information about the structure of the transition state. A KIE greater than 1 (k_H/k_D > 1) is a "normal" KIE and is often associated with a change in hybridization from sp³ in the reactant to a more sp²-like character in the transition state, leading to a loosening of the C-D bending vibrations. Conversely, a KIE less than 1 is an "inverse" KIE.

Theoretical studies on the KIEs of SN2 reactions have shown that the effect can be temperature-dependent and may also be influenced by quantum mechanical tunneling, especially at lower temperatures. mdpi.com Experimental studies on the β-deuterium KIE for the bromide ion substitution at 1-bromo-1-arylethanes have reported values ranging from 1.01 to 1.35, providing a valuable reference for theoretical predictions in similar systems. cdnsciencepub.com

The following table outlines the key factors in the theoretical prediction of KIEs for this compound.

| Factor | Influence on KIE | Computational Method |

| ΔZPE (Reactant) | Establishes the ground-state energy difference between isotopologues. | Vibrational frequency analysis (e.g., using DFT). |

| ΔZPE (Transition State) | Determines the activation energy difference between isotopologues. | Vibrational frequency analysis of the transition state structure. |

| Tunneling | Can significantly increase the KIE, especially at low temperatures. | Methods like Canonical Variational Theory with Small Curvature Tunneling (CVT/SCT). mdpi.com |

| Temperature | KIEs are generally temperature-dependent. | Incorporated into the statistical mechanical framework of TST. |

Molecular Orbital Analysis and Electronic Structure Descriptors

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These are often referred to as the frontier orbitals. libretexts.org According to this theory, a chemical reaction is favored when there is a strong interaction between the HOMO of one reactant (the nucleophile or electron donor) and the LUMO of the other (the electrophile or electron acceptor). wikipedia.orgiqce.jp

The energies of the HOMO and LUMO, and the energy gap between them, are critical descriptors of a molecule's reactivity. malayajournal.org A high HOMO energy level indicates a greater willingness to donate electrons, while a low LUMO energy level suggests a greater ability to accept electrons. iqce.jp Consequently, a small HOMO-LUMO energy gap is associated with high chemical reactivity and lower kinetic stability. biomedres.us

For this compound, FMO theory is instrumental in predicting its behavior in chemical reactions. The deuterated nature of the molecule can subtly influence the kinetics of reactions, such as nucleophilic substitutions and eliminations, due to the kinetic isotope effect. The primary site of reactivity is the polar carbon-bromine bond. The HOMO is typically associated with the lone pairs of the bromine atom, while the LUMO is centered on the antibonding σ* orbital of the C-Br bond. Nucleophiles will attack the carbon atom, donating electrons to this LUMO, which can lead to the cleavage of the C-Br bond.

| Descriptor | Definition | Predicted Role in Reactivity of this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. A higher energy suggests stronger nucleophilic character. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. A lower energy suggests stronger electrophilic character at the carbon of the C-Br bond. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher reactivity and lower stability. biomedres.us |

| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap; η ≈ (ELUMO - EHOMO)/2. | Measures resistance to change in electron distribution. A larger gap implies greater hardness and lower reactivity. biomedres.us |

| Chemical Potential (μ) | Related to the average of HOMO and LUMO energies; μ ≈ (EHOMO + ELUMO)/2. | Describes the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons; ω = μ²/2η. | Quantifies the electrophilic nature of the molecule. |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution is crucial for understanding intermolecular interactions and predicting reaction sites. A molecular electrostatic potential (MEP) map is a computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org

On an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of excess electron density and are attractive to electrophiles. malayajournal.org Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. malayajournal.org Green or yellow areas indicate neutral or near-zero potential. malayajournal.org

In this compound, the highly electronegative bromine atom pulls electron density away from the adjacent carbon atom. This results in a polarized C-Br bond. The MEP map of bromoethane would show a region of negative potential around the bromine atom due to its lone pairs. mdpi.com Importantly, along the extension of the C-Br bond, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), exists on the bromine atom. mdpi.com This σ-hole is a key feature that allows bromoethane to act as a halogen bond donor. The carbon atom bonded to the bromine exhibits a partial positive charge, making it the primary site for nucleophilic attack.

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Bromine Atom (Lone Pair Region) | Negative (Red) | Acts as a Lewis base or hydrogen bond acceptor. |

| Bromine Atom (along C-Br axis extension) | Positive (Blue) - σ-hole | Acts as a halogen bond donor. mdpi.com |

| Carbon Atom (bonded to Br) | Positive (Blue) | Electrophilic center, susceptible to nucleophilic attack. |

| Hydrogen/Deuterium Atoms | Slightly Positive (Light Blue) | Can participate in weak hydrogen bonding. |

| Methyl Group Region | Neutral (Green) | Generally unreactive. |

Studies on Intermolecular Interactions and Halogen Bonding

The physical properties and condensed-phase behavior of this compound are governed by intermolecular interactions. Due to the polar C-Br bond, the primary forces between bromoethane molecules are dipole-dipole interactions. libretexts.org Additionally, like all molecules, it experiences London dispersion forces.

A particularly significant noncovalent interaction involving bromoethane is the halogen bond. mdpi.com A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region (such as a lone pair) on an adjacent molecule. acs.org The strength of this interaction is considerable, with some C-Br···Y halogen bonds being energetically comparable to strong hydrogen bonds. acs.org

The ability of bromine to form halogen bonds is a critical aspect of its chemistry, influencing crystal packing, molecular recognition, and supramolecular assembly. mdpi.com In the context of this compound, the bromine atom can act as a halogen bond donor, interacting with Lewis bases. The strength of this interaction can be modulated by the nature of the halogen bond acceptor. mdpi.com Studies on similar bromo-compounds show that bromine is a moderately strong halogen bond donor, weaker than iodine but stronger than chlorine. whiterose.ac.uk The intermolecular interactions for a mixture of bromoethane and chloroethane (B1197429) are considered nearly ideal, meaning the interactions between the different molecules are similar to the interactions within the pure substances. doubtnut.comtardigrade.in

| Interaction Type | Description | Relevance to this compound |

|---|---|---|

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. libretexts.org | A significant force due to the polar C-Br bond, influencing boiling point and solubility. |

| London Dispersion Forces | Temporary attractive forces resulting from instantaneous dipoles in nonpolar molecules. | Present in all molecules; their strength increases with molecular size and surface area. |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. mdpi.com | The bromine atom in this compound can act as a halogen bond donor, influencing its solid-state structure and interactions in solution. |

Applications in Advanced Organic Synthesis

Bromoethane-1,1-d2 as a Strategic Deuterated Synthon

In organic synthesis, a "synthon" is a conceptual unit within a molecule that represents a potential starting material. This compound serves as a deuterated ethyl synthon, providing a reliable method for the introduction of a specifically labeled ethyl group (-CD₂CH₃) into a target molecule. Deuterium-labeled compounds are crucial in chemical, biological, and environmental fields. researchgate.net The C-Br bond in bromoethane (B45996) is reactive and participates in a wide range of organic transformations, making it a versatile tool for chemists.

The incorporation of deuterium (B1214612) can be achieved through various methods, including starting from already labeled precursors. researchgate.net this compound is an example of such a precursor. Its applications are similar to that of its non-deuterated counterpart, bromoethane, but with the added benefit of isotopic labeling. Common transformations where this compound can be employed include:

Nucleophilic Substitution Reactions: It can react with various nucleophiles to introduce the 1,1-dideuterioethyl group. For example, in Williamson ether synthesis, it reacts with an alkoxide to form a deuterated ether.

Organometallic Chemistry: It can be used to form Grignard reagents (CH₃CD₂MgBr) or organolithium compounds, which are powerful nucleophiles for creating new carbon-carbon bonds.

Alkylation Reactions: It can alkylate enolates, amines, and other nucleophilic carbon centers.

The strategic use of this synthon allows for the precise placement of a deuterium label within a larger molecular framework, which is fundamental for the applications discussed in subsequent sections.

Table 1: Representative Reactions Using this compound as a Synthon

| Reaction Type | Reactant | Product | Significance |

|---|---|---|---|

| Williamson Ether Synthesis | Sodium phenoxide | 1-ethoxy-1,1-d2-benzene | Introduces a labeled ethyl ether group. |

| Grignard Reaction | Magnesium (Mg) | Ethyl-1,1-d2-magnesium bromide | Creates a deuterated Grignard reagent for C-C bond formation. |

| Amine Alkylation | Ammonia | Ethanamine-1,1-d2 | Synthesizes a primary amine with a deuterated ethyl chain. |

Chiral Synthesis and Stereochemical Probing

The replacement of hydrogen with its heavier isotope, deuterium, can induce chirality in a molecule that was previously achiral. This phenomenon, known as isotopic chirality, makes this compound a useful tool in stereochemical studies. For instance, the synthesis of a molecule where the only stereocenter is a carbon atom bonded to hydrogen, deuterium, and two other different groups results in a chiral compound.

This compound can be used as a starting material in asymmetric synthesis to generate enantioenriched products that are chiral solely due to deuterium substitution. nih.gov The ability to create and analyze these isotopically chiral molecules, or enantioisotopomers, is crucial for understanding reaction mechanisms in fine detail. nih.gov

Furthermore, the difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequency of C-H and C-D bonds. The C-D bond is stronger and requires more energy to break. This gives rise to the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-H bond proceeds faster than the analogous reaction involving a C-D bond. By using this compound in a reaction and measuring the KIE, chemists can gain insight into the transition state of the reaction, helping to probe and determine the stereochemical pathway of a transformation.

Table 2: Example of Stereochemical Probing

| Application | Description | Compound Example | Information Gained |

|---|---|---|---|

| Creation of Isotopic Chirality | Reaction of a prochiral substrate to create a stereocenter containing H, D, and two other groups. | (R/S)-1-deuterio-1-phenylethane | Allows for the study of stereospecific reactions and the assignment of absolute configurations. |

Elucidating Complex Biochemical Pathways and Enzyme Mechanisms (via isotopic labeling)

Isotopically labeled compounds are indispensable tools for tracing metabolic processes and understanding the detailed mechanisms of enzyme-catalyzed reactions. this compound can be used to synthesize deuterated substrates or metabolic probes. When these labeled compounds are introduced into a biological system, their journey through metabolic pathways can be monitored. nih.gov

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between deuterated and non-deuterated molecules. By analyzing the metabolites, researchers can determine the fate of the 1,1-dideuterioethyl group, thereby mapping its transformation through a series of biochemical reactions. This provides direct evidence for proposed metabolic pathways. nih.gov

Table 3: Application in Biochemical and Enzymatic Studies

| Technique | Methodology | Information Obtained |

|---|---|---|

| Metabolic Tracing | A deuterated drug or substrate is administered to a biological system. Metabolites are isolated and analyzed by MS or NMR. | Identification of metabolic products and elucidation of the biotransformation pathway of the ethyl group. |

Synthesis of Specialized Labeled Compounds for Research and Development

The primary application of this compound is as a precursor for the synthesis of more complex, custom-labeled molecules for specific research purposes. chemicalbook.com These specialized compounds are in high demand across various scientific disciplines.

Pharmaceutical Research: Deuterated versions of drug candidates are often synthesized to study their absorption, distribution, metabolism, and excretion (ADME) profiles. The kinetic isotope effect can sometimes be exploited to create "heavy drugs" with improved metabolic stability and pharmacokinetic properties, leading to lower required doses and potentially fewer side effects. nih.gov this compound can serve as a key starting material for introducing a deuterated ethyl group into a potential therapeutic agent.

Analytical Standards: Deuterated compounds serve as ideal internal standards for quantitative analysis using mass spectrometry. Since their chemical properties are nearly identical to their non-deuterated counterparts but their mass is different, they can be used to accurately quantify the amount of a target analyte in a complex mixture.

Mechanistic Studies: As detailed previously, organic chemists synthesize specifically labeled molecules to unravel complex reaction mechanisms.

The availability of this compound allows researchers to access a wide array of labeled compounds that would otherwise be difficult or expensive to prepare. researchgate.net

Table 4: Examples of Specialized Labeled Compounds Synthesized from this compound

| Target Compound Class | Research Area | Purpose |

|---|---|---|

| Deuterated Drug Analogues | Medicinal Chemistry | To investigate metabolic stability and improve pharmacokinetic properties. |

| Labeled Environmental Contaminants | Environmental Science | As internal standards for accurate quantification in environmental samples. |

| Isotopic Substrates | Organic/Physical Chemistry | For detailed studies of reaction kinetics and mechanisms. |